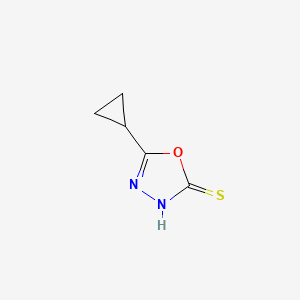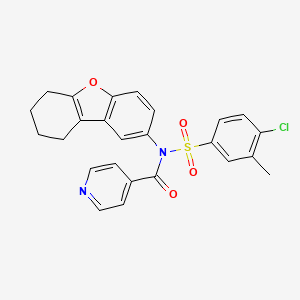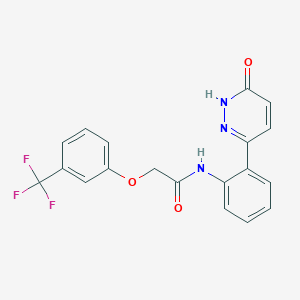
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C19H14F3N3O3 and its molecular weight is 389.334. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Positive Inotropic Activity
One significant application of related dihydropyridazinone derivatives is their potent positive inotropic effect. For example, specific compounds have shown considerable promise in enhancing cardiac contractility. The inotropic ED50's of these compounds demonstrate their efficacy in improving heart function without causing significant side effects, indicating their potential in treating heart failure (Robertson et al., 1986).
Antioxidant Properties
Another area of application is in the synthesis and evaluation of antioxidant properties. Compounds with structural similarities have been synthesized and evaluated for their antioxidant capabilities, demonstrating significant activity. For instance, new coumarin derivatives were studied for their antioxidant activity, showing potential as chain-breaking antioxidants and oxidation retardants (Kadhum et al., 2011). This suggests that related compounds could be developed for their antioxidant properties, contributing to the treatment or prevention of diseases associated with oxidative stress.
Antimicrobial and Anticancer Applications
Derivatives of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide have also been explored for their antimicrobial and anticancer activities. For example, the synthesis and antimicrobial evaluation of certain derivatives have shown them to be effective against selected microbial species, indicating their potential as lead compounds for developing new antimicrobial agents (Gul et al., 2017). Additionally, synthesized derivatives have exhibited anticancer activity against various cancer cell lines, suggesting their potential use in cancer therapy (Karaburun et al., 2018).
Coordination Chemistry and Material Science
Research has also extended into the field of coordination chemistry, where pyrazole-acetamide derivatives have been used to construct novel Co(II) and Cu(II) coordination complexes. These studies explore the effect of hydrogen bonding on the self-assembly process and evaluate the antioxidant activity of these complexes (Chkirate et al., 2019). This suggests applications in material science and bioinorganic chemistry, where such complexes could be utilized for their structural and functional properties.
Propiedades
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c20-19(21,22)12-4-3-5-13(10-12)28-11-18(27)23-15-7-2-1-6-14(15)16-8-9-17(26)25-24-16/h1-10H,11H2,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTCUSLZEVGJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71804973 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-7-phenyl-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2591285.png)
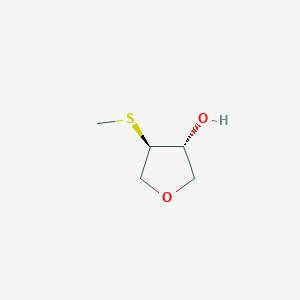
![1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2591288.png)
![2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2591290.png)
![(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one](/img/structure/B2591293.png)
![5-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2591294.png)
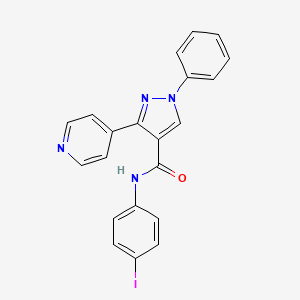
![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2591298.png)

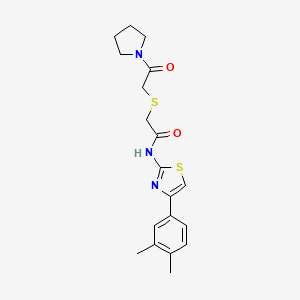
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide](/img/structure/B2591302.png)
